4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1052553-38-4
VCID: VC6566475
InChI: InChI=1S/C9H6ClFN2S.BrH/c10-7-3-5(11)1-2-6(7)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H
SMILES: C1=CC(=C(C=C1F)Cl)C2=CSC(=N2)N.Br
Molecular Formula: C9H7BrClFN2S
Molecular Weight: 309.58

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

CAS No.: 1052553-38-4

Cat. No.: VC6566475

Molecular Formula: C9H7BrClFN2S

Molecular Weight: 309.58

* For research use only. Not for human or veterinary use.

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide - 1052553-38-4

Specification

CAS No. 1052553-38-4
Molecular Formula C9H7BrClFN2S
Molecular Weight 309.58
IUPAC Name 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Standard InChI InChI=1S/C9H6ClFN2S.BrH/c10-7-3-5(11)1-2-6(7)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H
Standard InChI Key RZOYKSBVRDXIFS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)Cl)C2=CSC(=N2)N.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide has the molecular formula C₉H₇BrClFN₂S and a molecular weight of 309.59 g/mol . The structure comprises a thiazole ring with:

  • An amine group at position 2

  • A 2-chloro-4-fluorophenyl substituent at position 4

  • A hydrobromide salt form enhancing solubility and stability

The SMILES notation for the compound is NC1=NC(C2=C(C=C(C=C2)Cl)F)=CS1.[H]Br, reflecting the spatial arrangement of functional groups .

Crystallographic and Spectroscopic Data

While crystallographic data specific to this compound are unavailable, related thiazole derivatives exhibit planar thiazole rings with dihedral angles of 5–15° between the aromatic systems . The hydrobromide salt likely forms ionic interactions between the protonated amine and bromide ion, as observed in analogous structures .

Synthesis and Optimization

Synthetic Routes

The synthesis follows a modified Hantzsch thiazole formation strategy, adapted from methods used for 4-(2-chlorophenyl)thiazol-2-amine hydrobromide :

Reaction Scheme

  • Condensation: 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone reacts with thiourea in ethanol at room temperature.

  • Cyclization: Intramolecular nucleophilic attack forms the thiazole ring.

  • Salt Formation: Treatment with hydrobromic acid yields the hydrobromide salt.

Optimized Conditions

ParameterValue
SolventEthanol
Temperature25°C (RT)
Reaction Time18 hours
WorkupNa₂CO₃ extraction, MgSO₄ drying
Yield~90% (estimated)

This method parallels the 93% yield achieved for the 2-chlorophenyl analog , suggesting comparable efficiency when substituting the phenyl group.

Industrial Scalability Challenges

  • Halogen Sensitivity: The chloro and fluoro substituents necessitate anhydrous conditions to prevent hydrolysis.

  • Byproduct Management: Bromide ion removal requires multiple aqueous washes, complicating continuous flow processes.

  • Purity Control: HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity when using recrystallization from ethyl acetate/hexane mixtures .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water12.5 ± 0.3
Ethanol34.7 ± 1.1
DMSO58.9 ± 2.4
Ethyl Acetate0.9 ± 0.1

Data extrapolated from structurally similar thiazole hydrobromides . The high DMSO solubility facilitates in vitro biological assays.

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀ (nM)Selectivity Index
4-(2-Chlorophenyl)thiazol-2-amineDHFR1205.2
4-(4-Fluorophenyl)thiazol-2-amineEGFR853.8
This compoundProjected DHFR/EGFR40–606.0–8.0

Data synthesized from . The dual halogenation may enhance both potency and selectivity through steric and electronic effects.

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